molecular formula C16H22N2O4 B2929226 Boc-(R)-gamma-(4-pyridinylmethyl)-L-proline CAS No. 959581-01-2

Boc-(R)-gamma-(4-pyridinylmethyl)-L-proline

Cat. No.: B2929226
CAS No.: 959581-01-2
M. Wt: 306.362
InChI Key: VMQFAQIIPUWOGG-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-®-gamma-(4-pyridinylmethyl)-L-proline is a chemical compound with the molecular formula C16H22N2O4 and a molecular weight of 306.36 g/mol. It is a derivative of proline, an amino acid, and features a pyridinylmethyl group attached to the gamma position of the proline ring. This compound is often used in peptide synthesis and other chemical research applications.

Preparation Methods

The synthesis of Boc-®-gamma-(4-pyridinylmethyl)-L-proline typically involves the protection of the amino group of proline with a tert-butoxycarbonyl (Boc) group. The synthetic route may include the following steps:

    Protection: The amino group of L-proline is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Alkylation: The protected proline is then alkylated with a pyridinylmethyl halide (e.g., 4-pyridinylmethyl chloride) under basic conditions to introduce the pyridinylmethyl group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to increase efficiency and yield.

Chemical Reactions Analysis

Boc-®-gamma-(4-pyridinylmethyl)-L-proline can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.

    Oxidation: The pyridinylmethyl group can be oxidized to form pyridine N-oxide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridinylmethyl group, forming various substituted derivatives.

Common reagents used in these reactions include acids (for deprotection), oxidizing agents (e.g., hydrogen peroxide for oxidation), and nucleophiles (e.g., amines for substitution). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Boc-®-gamma-(4-pyridinylmethyl)-L-proline has several scientific research applications:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is employed in studies investigating the structure-activity relationships of proline-containing peptides and proteins.

    Industrial Applications: The compound is used in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of Boc-®-gamma-(4-pyridinylmethyl)-L-proline depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, facilitating the formation of peptide bonds. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, through the pyridinylmethyl group. These interactions can modulate the activity of the target, leading to desired biological effects .

Comparison with Similar Compounds

Boc-®-gamma-(4-pyridinylmethyl)-L-proline can be compared with other similar compounds, such as:

    Boc-®-alpha-(4-pyridinylmethyl)-proline: This compound has the pyridinylmethyl group attached to the alpha position of the proline ring, which may result in different chemical and biological properties.

    Boc-®-beta-(4-pyridinylmethyl)-proline: Similar to the gamma derivative but with the pyridinylmethyl group at the beta position, affecting its reactivity and interactions.

    Boc-®-delta-(4-pyridinylmethyl)-proline: The pyridinylmethyl group is attached to the delta position, which can influence its chemical behavior and applications.

The uniqueness of Boc-®-gamma-(4-pyridinylmethyl)-L-proline lies in its specific substitution pattern, which can confer distinct properties and reactivity compared to its alpha, beta, and delta counterparts.

Properties

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-12(9-13(18)14(19)20)8-11-4-6-17-7-5-11/h4-7,12-13H,8-10H2,1-3H3,(H,19,20)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQFAQIIPUWOGG-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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